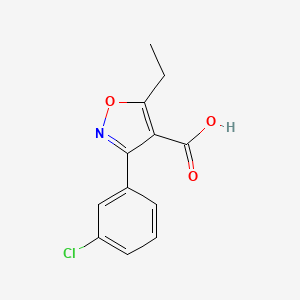

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Description

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408652-34-5) is an isoxazole derivative characterized by a 3-chlorophenyl group at position 3, an ethyl substituent at position 5, and a carboxylic acid moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science due to their stability and tunable electronic properties.

Propriétés

Formule moléculaire |

C12H10ClNO3 |

|---|---|

Poids moléculaire |

251.66 g/mol |

Nom IUPAC |

3-(3-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |

Clé InChI |

FSXYAMODQSPPNM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of Hydroxamoyl Chlorides with β-Keto Esters

A common approach involves the condensation of 3-chlorobenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This reaction forms ethyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate intermediates, which can be further modified to the target acid.

- The condensation is typically carried out under anhydrous conditions, often employing an inert dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction forward by removing water formed during the process.

- Triethylamine acts as a base to neutralize the hydrogen chloride generated during the condensation.

- The reaction is performed at controlled temperatures to optimize yield and purity.

Hydrolysis of the Ester to the Carboxylic Acid

The ethyl ester intermediate is then hydrolyzed under basic conditions, commonly using potassium hydroxide in an ethanol-water mixture under reflux for several hours.

- After hydrolysis, the reaction mixture is acidified carefully (e.g., with dilute hydrochloric acid) to precipitate the free carboxylic acid.

- The acid product is then isolated by filtration, washed to remove residual chloride ions, and dried.

Purification Techniques

- The crude product often undergoes washing with organic solvents such as toluene or methylene chloride to remove impurities.

- Decolorizing charcoal treatment and filtration through diatomaceous earth help remove colored impurities.

- Recrystallization from ethanol or other suitable solvents yields the purified this compound.

- Column chromatography may be employed for further purification if necessary.

Alternative Synthetic Routes

- Some syntheses involve the initial preparation of isoxazole rings via ketone addition reactions with hydroxylamine derivatives, followed by substitution reactions to introduce the chlorophenyl group.

- The use of ethyl ethoxymethyleneacetoacetate intermediates and hydroxylamine sulfate under controlled low temperatures (-20°C to 10°C) has been reported for related isoxazole carboxylates, though specific to other substituents, indicating potential applicability to the 3-chlorophenyl derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 3-chlorobenzohydroxamoyl chloride, ethyl acetoacetate, triethylamine, anhydrous MgSO4 | Room temp to reflux | Several hours | ~60-75% | Anhydrous conditions improve yield |

| Hydrolysis | Potassium hydroxide in ethanol-water | Reflux (~78°C) | 7 hours | ~90% | Followed by acidification to precipitate acid |

| Purification | Washing with toluene, charcoal treatment, recrystallization | Ambient to 5°C | Variable | High purity | Removal of chloride and colored impurities |

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic isoxazole ring C-O stretch near 1170 cm⁻¹; absence of carbonyl ketone peak (~1700 cm⁻¹) confirms ring formation.

- Melting Point (MP): Typically around 220-222 °C for the acid form, indicating high purity.

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms substitution pattern on the phenyl and isoxazole rings.

- Chromatography: Column chromatography and recrystallization ensure removal of impurities and byproducts.

Summary of Key Research Findings

- The condensation of hydroxamoyl chlorides with β-keto esters is a robust and widely used method for synthesizing 3,5-disubstituted isoxazole-4-carboxylates, including chlorophenyl derivatives.

- Hydrolysis under basic reflux conditions efficiently converts esters to the corresponding carboxylic acids with high yield and purity.

- Use of anhydrous conditions and dehydrating agents enhances product yield and purity by minimizing side reactions and hydrolysis of sensitive intermediates.

- Purification steps involving solvent washes, charcoal treatment, and recrystallization are critical for obtaining analytically pure material suitable for further applications.

- Alternative synthetic routes involving ketone addition and heterocycle formation provide complementary methods but are more commonly applied to different substitution patterns on the isoxazole ring.

Concluding Remarks

The preparation of this compound is well-documented through condensation of 3-chlorobenzohydroxamoyl chloride with ethyl acetoacetate followed by hydrolysis and purification steps. This method provides a reliable and scalable route to the compound with good yields and purity. Optimization of reaction conditions, such as temperature control and use of dehydrating agents, is essential for maximizing efficiency. The compound’s identity and purity are confirmed through standard spectroscopic and chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

Halogen Position and Electronic Effects: The target compound's 3-chlorophenyl group (meta-Cl) contrasts with analogs having ortho-Cl (CAS 23598-72-3) or di-halogenated substituents (CAS 3919-74-2). Bromine in CAS N/A () introduces greater steric bulk and polarizability, which could enhance binding to hydrophobic pockets but reduce solubility .

Alkyl and Functional Group Modifications: Ethyl vs. Carboxylic Acid vs. Ester: The carboxylic acid moiety (target compound) offers hydrogen-bonding capability, while esters (e.g., CAS 157951-16-1) are more lipophilic and metabolically labile .

Electronic Modulation :

- Methoxy (CAS N/A, ) and ethoxy (CAS N/A, ) groups donate electrons via resonance, reducing the acidity of the carboxylic acid (pKa ~3–4) compared to chloro-substituted analogs (pKa ~2–3) .

Activité Biologique

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

The chemical structure of this compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 240.66 g/mol.

Anticancer Properties

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells.

A study conducted on similar compounds demonstrated that modifications in the isoxazole structure could lead to enhanced antiproliferative effects against these cell lines. The most active derivatives were noted to have low toxicity towards non-tumorigenic cells while maintaining high selectivity towards tumor cells .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| A | MCF-7 | 12.5 | 4.0 |

| B | LoVo | 15.0 | 3.5 |

| C | LoVo/DX | 20.0 | 2.8 |

| D | MCF-10A | >50 | - |

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. Isoxazole derivatives have been shown to act as inhibitors of key kinases involved in cancer progression, such as MEK1 and MEK2, which are crucial for mitogen-activated protein kinase (MAPK) signaling pathways .

Case Studies

- Case Study on Antitumor Activity : In a controlled study involving human cancer cell lines, the compound demonstrated significant inhibition of cell growth at concentrations as low as 12.5 µM in MCF-7 cells. The selectivity towards cancerous cells over normal cells was notable, indicating potential for therapeutic use without severe side effects .

- Toxicity Assessment : Another study assessed the acute toxicity of related compounds in animal models, revealing no significant adverse effects on the immune system or major organs at therapeutic doses. This suggests a favorable safety profile for further development .

Q & A

Basic: What are the established synthetic routes for 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

The compound is typically synthesized via a [3+2] cycloaddition between a 3-chlorophenyl-substituted alkyne and a nitrile oxide precursor. Key steps include:

- Nitrile oxide generation from hydroximoyl chlorides using triethylamine as a base.

- Cycloaddition under inert conditions (argon atmosphere) at 60–80°C for 6–12 hours.

- Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization strategies:

- Temperature control : Higher temperatures (80°C) improve reaction rates but may increase side products.

- Catalyst screening : Use Lewis acids like ZnCl₂ to enhance regioselectivity .

- Scale-up : Replace batch reactors with continuous flow systems to improve yield consistency .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm (3-chlorophenyl group), with the isoxazole C-H signal at δ 6.3–6.5 ppm. Carboxylic acid protons are typically broad near δ 12–13 ppm .

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (1570–1600 cm⁻¹).

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) at 254 nm; retention time ~8.2 minutes .

- Mass spectrometry (HRMS) : Expected [M-H]⁻ ion at m/z 280.0245 (C₁₂H₉ClNO₃⁻) .

Advanced: How can researchers address discrepancies between computational predictions and experimental observations in the compound's electronic properties or reactivity?

Methodological Answer:

- Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax ~270 nm in methanol) .

- Reactivity analysis : Use Natural Bond Orbital (NBO) analysis to assess charge distribution at the carboxylic acid group, correlating with pKa measurements (predicted ~2.8) .

- Benchmarking : Cross-validate results with high-level methods like CCSD(T) for critical electronic transitions .

Advanced: What strategies are effective in elucidating the compound's binding mechanisms with biological targets, particularly in enzyme inhibition studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). Focus on halogen-π interactions between the 3-chlorophenyl group and Tyr355 .

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM). Fit data to a 1:1 Langmuir model .

- Mutagenesis studies : Replace key residues (e.g., Arg120 in COX-2) to validate hydrogen bonding with the carboxylic acid moiety .

Basic: What are the key considerations in designing solubility and stability assays for this compound under physiological conditions?

Methodological Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4) at 37°C. Quantify via HPLC after 24-hour equilibration. Expected solubility: <50 μg/mL due to the carboxylic acid group .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the isoxazole ring using LC-MS .

- Light sensitivity : Store solutions in amber vials; assess photodegradation under UV light (254 nm) for 48 hours .

Advanced: How can continuous flow chemistry be implemented to improve the scalability and yield of multi-step syntheses involving halogenated isoxazole intermediates?

Methodological Answer:

- Nitrile oxide generation : Use a packed-bed reactor with immobilized base (e.g., polymer-supported Et₃N) to minimize side reactions .

- In-line monitoring : Integrate FTIR or Raman spectroscopy for real-time tracking of cycloaddition progress.

- Workup automation : Couple a liquid-liquid separator to isolate the crude product before recrystallization .

Basic: What are the documented biological activities of structurally analogous halogenated isoxazole derivatives, and how do they inform target selection for this compound?

Methodological Answer:

- COX-2 inhibition : Bromophenyl analogs (e.g., 3-(3-Bromophenyl)-5-ethylisoxazole-4-carboxylic acid) show IC₅₀ values of 1.8 μM in enzymatic assays .

- Antimicrobial activity : Chlorophenyl derivatives exhibit MIC values of 8–16 μg/mL against S. aureus .

- Target prioritization : Focus on enzymes with hydrophobic active sites (e.g., FabH in fatty acid biosynthesis) due to the compound's lipophilic Cl substituent .

Advanced: What crystallographic techniques and refinement protocols are most suitable for resolving structural ambiguities in halogenated isoxazole-carboxylic acid derivatives?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply the SHELXL-2018 package with TWINABS for twinning correction. Use the Hirshfeld surface analysis to validate Cl···H-C contacts .

- Disorder modeling : Split the 3-chlorophenyl group into two positions if thermal parameters (B-factors) exceed 5 Ų .

Advanced: How should researchers approach the development of structure-activity relationship (SAR) models when faced with conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Data normalization : Convert IC₅₀ values to pIC₅₀ (-log₁₀) to reduce platform-specific variability .

- Multivariate analysis : Apply partial least squares (PLS) regression with descriptors like ClogP, polar surface area, and H-bond donor count .

- Cross-validation : Use a leave-one-out approach to assess model robustness. Prioritize assays with concordant trends (e.g., consistent COX-2 inhibition in both enzymatic and cell-based assays) .

Basic: What safety protocols and handling precautions are essential when working with this compound's reactive intermediates, particularly acyl chlorides and brominated precursors?

Methodological Answer:

- Acyl chloride handling : Use Schlenk lines under inert atmosphere; quench excess reagent with ice-cold NaHCO₃ .

- Brominated precursors : Store in sealed containers with desiccants; monitor air exposure using bromine-sensitive colorimetric tubes .

- Waste disposal : Neutralize acidic byproducts with CaCO₃ before aqueous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.